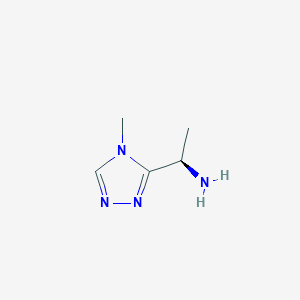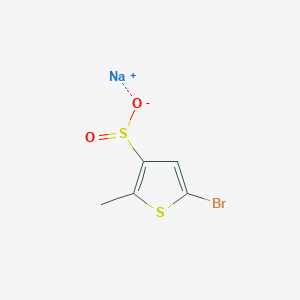![molecular formula C12H20N4O B13157640 3-{Octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-5-(propan-2-yl)-1,2,4-oxadiazole](/img/structure/B13157640.png)
3-{Octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-5-(propan-2-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{Octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-5-(propan-2-yl)-1,2,4-oxadiazole is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a selective orexin-2 receptor antagonist, which makes it a promising candidate for the treatment of insomnia and other sleep disorders .
Vorbereitungsmethoden
The synthesis of 3-{Octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-5-(propan-2-yl)-1,2,4-oxadiazole involves several stepsThe reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound.
Analyse Chemischer Reaktionen
3-{Octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-5-(propan-2-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the oxadiazole ring or the pyrrole core.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is studied for its potential as a selective orexin-2 receptor antagonist, which could be used to treat insomnia and other sleep disorders . In biology, it is used to study the orexin signaling pathway and its role in regulating sleep and wakefulness. In the pharmaceutical industry, it is explored as a lead compound for the development of new drugs targeting the orexin receptors .
Wirkmechanismus
The mechanism of action of 3-{Octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-5-(propan-2-yl)-1,2,4-oxadiazole involves its interaction with the orexin-2 receptor. By binding to this receptor, the compound inhibits the action of orexin, a neuropeptide that promotes wakefulness. This inhibition leads to an increase in sleep duration and quality . The molecular targets and pathways involved include the orexin signaling pathway, which plays a crucial role in regulating the sleep-wake cycle .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 3-{Octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-5-(propan-2-yl)-1,2,4-oxadiazole stands out due to its high selectivity for the orexin-2 receptor. Similar compounds include other orexin receptor antagonists such as suvorexant and lemborexant, which also target the orexin receptors but may have different selectivity profiles and pharmacokinetic properties . The uniqueness of this compound lies in its potential for high efficacy and selectivity, making it a promising candidate for further development in the treatment of sleep disorders .
Eigenschaften
Molekularformel |
C12H20N4O |
|---|---|
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
3-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-ylmethyl)-5-propan-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H20N4O/c1-8(2)12-14-11(15-17-12)7-16-5-9-3-13-4-10(9)6-16/h8-10,13H,3-7H2,1-2H3 |
InChI-Schlüssel |
XJCVQDLTVTWQEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC(=NO1)CN2CC3CNCC3C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(Aminomethyl)cyclopropyl]-2-methylpiperidin-3-ol](/img/structure/B13157557.png)
![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}ethan-1-one](/img/structure/B13157575.png)



![Methyl 6-aminospiro[2.5]octane-1-carboxylate](/img/structure/B13157599.png)
![2-(2-Azabicyclo[2.2.1]heptan-2-YL)pyrimidine-5-carbaldehyde](/img/structure/B13157608.png)
![3-Ethyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B13157614.png)
![Methyl 2-aminobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13157622.png)

![4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]benzenesulfonamide](/img/structure/B13157627.png)



